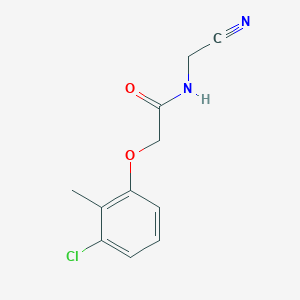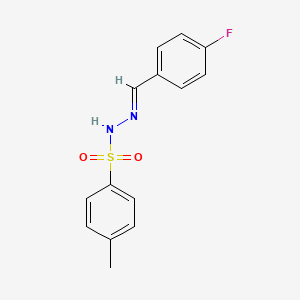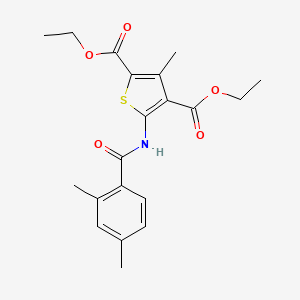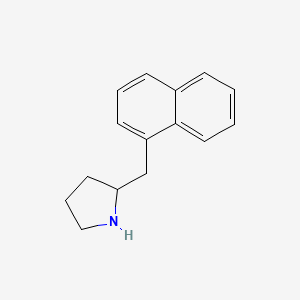
2-(3-chloro-2-methylphenoxy)-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-2-methylphenoxy)-N-(cyanomethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CMCA and has been found to have a variety of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of CMCA involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can result in improved cognitive function. CMCA has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
CMCA has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, CMCA has been found to have antioxidant properties, which may protect against oxidative stress. CMCA has also been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMCA in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for the study of the effects of increased acetylcholine levels in the brain. However, one limitation of using CMCA is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of CMCA. One area of research could focus on the development of more potent and selective acetylcholinesterase inhibitors. Another area of research could focus on the neuroprotective effects of CMCA and its potential use in the treatment of neurodegenerative diseases. Additionally, the antioxidant and anti-inflammatory properties of CMCA could be further explored for their potential therapeutic applications.
Conclusion
In conclusion, 2-(3-chloro-2-methylphenoxy)-N-(cyanomethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its inhibition of acetylcholinesterase and its antioxidant and anti-inflammatory properties make it a promising compound for the study of cognitive function and neurodegenerative diseases. Further research is needed to fully understand the potential of CMCA and its future applications in the field of biochemistry and pharmacology.
Synthesis Methods
The synthesis of CMCA involves the reaction of 3-chloro-2-methylphenol with cyanomethyl acetate in the presence of a base catalyst. The reaction takes place at room temperature and yields CMCA as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
CMCA has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function.
properties
IUPAC Name |
2-(3-chloro-2-methylphenoxy)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8-9(12)3-2-4-10(8)16-7-11(15)14-6-5-13/h2-4H,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGOWUTEAAYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-methylphenoxy)-N-(cyanomethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2379168.png)
![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)


